molecular formula C24H19ClO5 B2633341 7-((4-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one CAS No. 637750-23-3

7-((4-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one

Cat. No.: B2633341
CAS No.: 637750-23-3
M. Wt: 422.86
InChI Key: VOIDXPSMRDVFEZ-UHFFFAOYSA-N
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Description

7-((4-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the 4-chlorobenzyl and 3,4-dimethoxyphenyl groups in the structure enhances its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl alcohol, 3,4-dimethoxybenzaldehyde, and a suitable chromen-4-one precursor.

    Formation of Intermediate: The 4-chlorobenzyl alcohol is reacted with a suitable reagent, such as sodium hydride, to form the 4-chlorobenzyl oxide intermediate.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 3,4-dimethoxybenzaldehyde in the presence of a base, such as potassium carbonate, to form the desired chromen-4-one derivative.

    Cyclization: The final step involves cyclization of the intermediate to form the target compound, this compound, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

7-((4-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives and other reduced forms.

    Substitution: Substituted aromatic derivatives with various functional groups.

Scientific Research Applications

7-((4-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 7-((4-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes.

    Pathways: Modulation of signaling pathways, such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway, which are involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one: Lacks the 4-chlorobenzyl group but has similar biological activities.

    7-((4-methylbenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one: Contains a methyl group instead of a chlorine atom, leading to different chemical properties.

    7-((4-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one: Contains a fluorine atom, which can affect its reactivity and biological activity.

Uniqueness

The presence of the 4-chlorobenzyl group in 7-((4-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature can enhance its potency, selectivity, and overall effectiveness in various applications.

Properties

IUPAC Name

7-[(4-chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClO5/c1-27-21-10-5-16(11-23(21)28-2)20-14-30-22-12-18(8-9-19(22)24(20)26)29-13-15-3-6-17(25)7-4-15/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIDXPSMRDVFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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